5-deoxy-L-ribose phenylhydrazone

Descripción general

Descripción

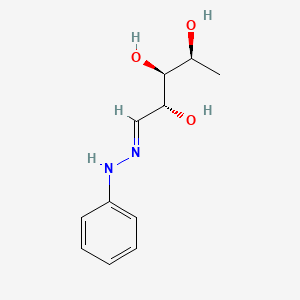

5-Deoxy-L-ribose phenylhydrazone: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of L-ribose, where the hydroxyl group at the 5th position is replaced by a phenylhydrazone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose phenylhydrazone typically involves the following steps :

Starting Material: The process begins with D-ribose, a naturally occurring sugar.

Protection of Hydroxyl Groups: The hydroxyl groups at the 2nd and 3rd positions of D-ribose are protected using an acetal group to form 6-deoxy-3,4-O-alkylidene allitol.

Oxidative Cleavage: The 1st and 2nd positions of the protected allitol are subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose.

Deacetalization: The acetal group is removed to yield 5-deoxy-L-ribose.

Hydrazone Formation: 5-deoxy-L-ribose is reacted with a hydrazine compound to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of specialized equipment to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-deoxy-L-ribose phenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the phenylhydrazone group to an amine group.

Substitution: The phenylhydrazone group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 5-deoxy-L-ribose phenylhydrazone involves its interaction with specific molecular targets and pathways within cells. The compound is known to affect glucose transport and metabolism, which can influence cellular energy production and overall metabolic activity. Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with apoptotic pathways and regulatory proteins.

Comparación Con Compuestos Similares

- 5-Deoxy-L-arabinose phenylhydrazone

- 6-Deoxy-3,4-O-cyclohexylidene-L-allitol

Comparison: 5-deoxy-L-ribose phenylhydrazone is unique due to its specific structure and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown greater efficacy in certain biological applications, such as tumor inhibition and apoptosis induction .

Actividad Biológica

5-deoxy-L-ribose phenylhydrazone is a chemical compound formed through the reaction of 5-deoxy-L-ribose and phenylhydrazine. It has garnered attention in biochemical and medicinal research due to its potential biological activities, particularly in cancer therapy and metabolic regulation. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medical research, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 224.26 g/mol. The compound features a phenylhydrazone functional group, which is characterized by a nitrogen double-bonded to a carbon atom that is also bonded to a phenyl group. This structural configuration plays a crucial role in its biological activity.

Synthesis

This compound is synthesized through a condensation reaction between 5-deoxy-L-ribose and phenylhydrazine, typically in an alcoholic medium such as methanol. The reaction can be catalyzed by acetic acid to enhance yield:

The biological activity of this compound is primarily attributed to its influence on cellular metabolism and apoptotic pathways:

- Glucose Transport and Metabolism : The compound has been shown to affect glucose transport mechanisms, which can enhance cellular energy production.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific regulatory proteins involved in apoptotic pathways.

Cancer Research

This compound exhibits promising anti-cancer properties, making it a candidate for further investigation in oncology. Studies have indicated that it may inhibit tumor growth and promote cell death in various cancer cell lines.

Case Study: Tumor Inhibition

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an anti-cancer agent.

Anti-inflammatory Properties

In addition to its anti-cancer effects, the compound has been studied for its anti-inflammatory properties, which may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Ribose | Pentose sugar | Energy metabolism facilitator |

| Phenylhydrazine | Simple hydrazine derivative | Known for forming hydrazones |

| L-Primapterin | Pterin derivative | Exhibits potential anti-cancer activity |

| 5-Deoxy-D-Ribose Phenylhydrazone | Epimer of 5-deoxy-L-ribose | Different stereochemistry affects activity |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Related pterin precursor | Involved in folate metabolism |

This table illustrates how the unique structure of this compound contributes to its distinct biological activities compared to other compounds.

Propiedades

IUPAC Name |

(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVHIDUIIIYYKK-REHQUHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.